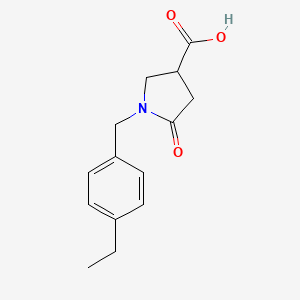![molecular formula C11H8BrNOS B1272942 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone CAS No. 306935-06-8](/img/structure/B1272942.png)
2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone
説明
The compound "2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone" is a brominated ethanone derivative that incorporates both pyridine and thiophene moieties. While the specific compound is not directly studied in the provided papers, related compounds with bromo, pyridine, and thienyl groups have been synthesized and analyzed, suggesting a potential interest in such structures for various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of related brominated compounds often involves halogen-exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded high results and demonstrated the effectiveness of the bromo group as a chemical protective group . Additionally, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone involved magnesium halide exchange and nucleophilic substitution, indicating that similar methodologies could potentially be applied to the synthesis of "2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone" .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of brominated compounds can be investigated using computational methods such as Gaussian09 software, as demonstrated in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These methods can provide insights into the geometrical parameters, stability, and charge transfer within the molecule, which are crucial for understanding the behavior and reactivity of the compound.
Chemical Reactions Analysis
Brominated compounds are often used as intermediates in the synthesis of more complex structures. For instance, the regioselective bromination of thieno[2,3-b]pyridine has been achieved, with subsequent cross-coupling reactions proceeding in excellent yields . This suggests that the bromo group in "2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone" could similarly facilitate further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated ethanones can be inferred from related studies. For example, the first hyperpolarizability of brominated compounds can be calculated to assess their potential role in nonlinear optics . Moreover, the molecular electrostatic potential (MEP) analysis can reveal the distribution of charges across the molecule, which is important for predicting reactivity and interaction with other molecules .
科学的研究の応用
1. Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Summary of Application: This compound is used as a starting material in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These structures have significant biological and therapeutic value, and are found in many pharmaceutical molecules .
- Methods of Application: N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Results or Outcomes: The reaction conditions for the formation of these compounds are mild and metal-free. The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
2. Synthesis of Novel Amides Containing N-Pyridylpyrazole Moeities
- Summary of Application: This compound is used in the synthesis of novel amides containing N-pyridylpyrazole moieties. These amides have shown good insecticidal activities against certain pests .
- Methods of Application: The synthesis involves the use of certain substrates such as aldehydes, alcohols, azides, aldoximes, nitriles and halides compounds .
- Results or Outcomes: The synthesized amides have shown good insecticidal activities against Mythimna separata Walker, Plutella xylostella (Linnaeus, 1758) and Laphygma exigua Hübner .
3. Synthesis of Imidazo[1,2-a]pyridines
- Summary of Application: This compound is used in the synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds that are found in many pharmaceutical molecules .
- Methods of Application: The synthesis involves a CuI-catalyzed aerobic oxidative process, which is compatible with a broad range of functional groups .
- Results or Outcomes: The reaction conditions are mild and the synthesized imidazo[1,2-a]pyridines can be further transferred to other skeletons .
4. Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid
- Summary of Application: “2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone” is used in the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate used as a building block for many Active Pharmaceutical Ingredients .
- Methods of Application: The synthesis process is not specified in the source .
- Results or Outcomes: The synthesized compound is a key intermediate used as a building block for many Active Pharmaceutical Ingredients .
5. Synthesis of Imidazo[1,2-a]pyridines
- Summary of Application: This compound is used in the synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds that are found in many pharmaceutical molecules .
- Methods of Application: The synthesis involves a CuI-catalyzed aerobic oxidative process, which is compatible with a broad range of functional groups .
- Results or Outcomes: The reaction conditions are mild and the synthesized imidazo[1,2-a]pyridines can be further transferred to other skeletons .
6. Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid
- Summary of Application: “2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone” is used in the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate used as a building block for many Active Pharmaceutical Ingredients .
- Methods of Application: The synthesis process is not specified in the source .
- Results or Outcomes: The synthesized compound is a key intermediate used as a building block for many Active Pharmaceutical Ingredients .
特性
IUPAC Name |
2-bromo-1-(5-pyridin-2-ylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS/c12-7-9(14)11-5-4-10(15-11)8-3-1-2-6-13-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDNWZQQRFCXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379885 | |
| Record name | 2-Bromo-1-[5-(pyridin-2-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone | |
CAS RN |
306935-06-8 | |
| Record name | 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[5-(pyridin-2-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(5-pyridin-2-yl-thiophen-2-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)



![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)


